molecular formula C10H12Li2N4O11P2 B12375371 dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

Cat. No.: B12375371
M. Wt: 444.1 g/mol
InChI Key: YZZFCILNGJPOCL-AMORSGDNSA-L
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Description

Dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate is a complex organic compound with significant importance in various scientific fields. This compound features a purine base, a ribose sugar, and a phosphate group, making it a nucleoside phosphate derivative. Its structure is crucial for its biological and chemical properties, which are extensively studied in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate typically involves the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules. This involves the formation of the imidazole ring followed by the fusion with a pyrimidine ring.

    Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosidic bond. This step often requires the activation of the sugar moiety and the use of catalysts to facilitate the bond formation.

    Phosphorylation: The final step involves the phosphorylation of the ribose sugar to form the phosphate group. This is typically achieved using phosphorylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

Dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the purine base or the phosphate group, leading to different products.

    Substitution: Substitution reactions can occur at the purine base or the ribose sugar, resulting in the formation of various analogs.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various nucleoside analogs and phosphorylated derivatives, which have significant applications in medicinal chemistry and molecular biology.

Scientific Research Applications

Dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of nucleotides and nucleic acids.

    Biology: In studies of DNA and RNA synthesis, replication, and repair.

    Medicine: As a potential therapeutic agent in antiviral and anticancer research.

    Industry: In the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It can inhibit or activate enzymes involved in nucleic acid metabolism, thereby affecting cellular processes such as DNA replication and transcription. The phosphate group plays a crucial role in these interactions, facilitating the binding to enzyme active sites and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in structure but with three phosphate groups.

    Guanosine Monophosphate (GMP): Another nucleoside phosphate with a guanine base instead of adenine.

    Cytidine Monophosphate (CMP): Contains a cytosine base and is involved in RNA synthesis.

Uniqueness

Dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate is unique due to its specific structure and the presence of the dilithium ion, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C10H12Li2N4O11P2

Molecular Weight

444.1 g/mol

IUPAC Name

dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C10H14N4O11P2.2Li/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i11+1,12+1,13+1,14+1;;

InChI Key

YZZFCILNGJPOCL-AMORSGDNSA-L

Isomeric SMILES

[Li+].[Li+].C1=[15N]C2=C(C(=O)[15NH]1)[15N]=C[15N]2[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O

Canonical SMILES

[Li+].[Li+].C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O

Origin of Product

United States

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